molecular formula C8H14N2 B12935819 2-Cyclopropylidene-1,3-dimethylimidazolidine CAS No. 109153-25-5

2-Cyclopropylidene-1,3-dimethylimidazolidine

Cat. No.: B12935819
CAS No.: 109153-25-5
M. Wt: 138.21 g/mol
InChI Key: CXFAIBTVBKKZGF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 2-cyclopropylidene-1,3-dimethylimidazolidine explicitly defines the compound’s structure: a five-membered imidazolidine ring (1,3-dimethyl substitution) fused to a cyclopropylidene group at position 2. The imidazolidine core consists of two nitrogen atoms at positions 1 and 3, each bonded to a methyl group, while the cyclopropylidene moiety introduces a strained three-membered ring with a conjugated double bond. This arrangement creates a bicyclic system with significant ring strain and electron density localized on the imidazolidine nitrogen atoms.

The molecular formula, C₈H₁₂N₂ , derives from the imidazolidine backbone (C₃H₆N₂), the cyclopropylidene substituent (C₃H₄), and two methyl groups (2 × CH₃). The conjugated double bond in the cyclopropylidene group reduces hydrogen count compared to a saturated cyclopropane, contributing to the compound’s planar geometry and nucleophilic character. Key structural parameters include:

Property Description
IUPAC Name This compound
CAS Registry Number 109153-25-5
Molecular Formula C₈H₁₂N₂
Key Structural Features Bicyclic system, electron-rich nitrogen atoms, strained cyclopropane ring

The methyl groups at positions 1 and 3 induce steric hindrance, limiting rotational freedom and stabilizing specific conformations. Computational studies highlight the interplay between ring strain and electronic effects, where the cyclopropylidene group enhances electrophilic susceptibility at the imidazolidine nitrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109153-25-5

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclopropylidene-1,3-dimethylimidazolidine

InChI

InChI=1S/C8H14N2/c1-9-5-6-10(2)8(9)7-3-4-7/h3-6H2,1-2H3

InChI Key

CXFAIBTVBKKZGF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=C2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidene-1,3-dimethylimidazolidine typically involves the cycloaddition of aryl-substituted 1,2,4-triazines with this compound . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using advanced organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cycloaddition reactions.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound exhibits diverse reactivity in cycloaddition reactions, often involving intermediates:

[4+2] Cycloadditions

  • Reaction with triazines : A [4+2] cycloaddition with 3,5,6-triphenyl-1,2,4-triazine produces a zwitterionic intermediate (e.g., 79 ) that undergoes cyclization at higher temperatures, leading to nitrogen elimination and product formation .

  • Stepwise mechanisms : In some cases, cycloadditions proceed via two-step pathways involving diradical or zwitterionic intermediates. For example, reactions with nitroalkenes or fumaric acid esters can yield stereoisomeric products through asynchronous transition states or intermediates .

Hetero Diels-Alder Reactions

  • Reactions with vinyl ethers : Cycloadditions with alkyl vinyl ethers (e.g., 62 ) may involve reversible zwitterionic intermediates (e.g., 67 ), which dissociate and recombine via one-step mechanisms due to conformational constraints .

  • Competing pathways : Reactions with enamine derivatives (e.g., 73 ) yield mixtures of [4+2] and [2+2] cycloadducts, indicating the involvement of zwitterionic intermediates (e.g., 74 ) that enable divergent reaction pathways .

Cyclopropylidene Effect

The cyclopropylidene group influences regioselectivity in dipolar cycloadditions. For example, in reactions with methylenecyclopropane (MCP), the cyclopropylidene effect reduces regioselectivity due to electronic polarization and moderate activation energy differences between competing transition states .

Stepwise vs. Concerted Pathways

  • Zwitterionic intermediates : Reactions in ionic liquids (e.g., 1-butyl-3-methylimidazolium cations) promote stepwise mechanisms with zwitterionic intermediates (e.g., 21 ), altering the typical one-step Diels-Alder pathway .

  • Diradical intermediates : In non-polar cycloadditions (e.g., with 1,2-disubstituted ethene analogues), stereoisomeric diradical intermediates (e.g., 30 ) may form, leading to products with altered stereochemistry .

Solvent and Catalyst Effects

  • Ionic liquids : These can stabilize zwitterionic intermediates, enabling stepwise mechanisms in otherwise one-step reactions (e.g., cycloadditions with 2-aryl-1-nitroethenes) .

  • Lewis acids : Catalysts like boron-based Lewis acids lower activation barriers, enabling cycloadditions at room temperature and altering reaction mechanisms .

Reactivity Factors

  • Steric effects : The methyl groups at positions 1 and 3 increase steric hindrance, influencing regioselectivity and reaction rates.

  • Electronic effects : Polar cycloadditions (e.g., with nitroalkenes) proceed via asynchronous transition states due to electron-withdrawing groups, while non-polar reactions favor diradical intermediates .

Key Reaction Examples

Reaction Type Reagents Key Intermediate Product Conditions
[4+2] Cycloaddition3,5,6-triphenyl-1,2,4-triazineZwitterion 79 Nitrogen-eliminated product−40 °C, then elevated temp
Hetero Diels-AlderAlkyl vinyl ether 62 Zwitterion 67 Cycloadduct 66 Reversible formation
Dipolar CycloadditionMethylenecyclopropane (MCP)NoneMixture of regioisomersModerate regioselectivity

Scientific Research Applications

Cycloaddition Reactions

One of the primary applications of 2-cyclopropylidene-1,3-dimethylimidazolidine is in cycloaddition reactions. It has been shown to react with various dienophiles to form stable zwitterionic intermediates. For instance, studies have demonstrated its involvement in Diels-Alder reactions with aryl-substituted 1,2,4-triazines, leading to the formation of complex cyclic structures .

Table 1: Summary of Cycloaddition Reactions Involving this compound

Reaction TypeDienophileProduct TypeReference
Diels-AlderAryl-substituted 1,2,4-triazinesCycloadduct
Diels-AlderNitroalkenesZwitterionic intermediate
Michael AdditionVarious α,β-unsaturated carbonylsAcyclic adducts

Biological Activities

The unique structural characteristics of this compound allow it to exhibit significant biological activities. Nitrogen-containing heterocycles are known for their therapeutic potential; thus, compounds like this compound are being explored for their pharmacological properties.

Recent reviews highlight that nitrogen-based heterocycles are crucial in drug design and development. Over 75% of FDA-approved drugs contain nitrogen heterocycles . The potential applications of this compound could extend into areas such as anti-inflammatory and anticancer therapies.

Case Study: Cycloaddition Mechanisms

A detailed study on the mechanisms of cycloaddition involving this compound revealed that the compound can form zwitterionic intermediates that significantly influence reaction pathways . The formation of these intermediates was confirmed through kinetic studies and spectroscopic methods.

Table 2: Mechanistic Insights from Case Studies

Study FocusFindingsMethodology
Cycloaddition MechanismFormation of zwitterionic intermediatesKinetic studies
Reaction PathwaysInfluence of ionic liquids on mechanismsSpectroscopic analysis

Potential in Drug Development

The exploration of nitrogen-containing heterocycles has led to numerous advancements in medicinal chemistry. Compounds similar to this compound are being investigated for their roles as potential therapeutic agents against various diseases . The ongoing research emphasizes the need for further investigation into the biological activities and therapeutic potentials of such compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropylidene-1,3-dimethylimidazolidine primarily involves its reactivity in cycloaddition and substitution reactions. The compound’s unique structure allows it to form stable intermediates and products through zwitterionic mechanisms . These mechanisms are characterized by the formation of prereaction molecular complexes, which then convert to zwitterionic intermediates before cyclizing to the final product.

Comparison with Similar Compounds

Comparison with Structurally and Reactively Similar Compounds

2-Imino-1,3-dimethylimidazolidine

  • Structural Features: Replaces the cyclopropylidene group with an imino (NH) group.
  • Reactivity: Lacks the electron-deficient cyclopropylidene moiety, leading to reduced dienophilic activity. Proton affinity (PA) calculations via density functional theory (DFT) reveal a PA of 257.6 kcal/mol, lower than tetramethylguanidine (PA = 262.0 kcal/mol), indicating weaker basicity .
  • Key Difference : The absence of the cyclopropylidene group eliminates zwitterion stabilization, precluding participation in stepwise cycloadditions observed in its cyclopropylidene analog .

2,2′-Difluoro-1,3-dimethylimidazolidine

  • Structural Features : Contains two fluorine atoms at the 2-position instead of the cyclopropylidene group.
  • Reactivity: Functions as a fluorinating agent rather than a dienophile. The electron-withdrawing fluorine atoms enhance electrophilicity but limit π-system conjugation, rendering it unsuitable for cycloadditions .
  • Application : Used industrially for fluorinating aromatic compounds (e.g., fluorobenzenes), contrasting with the cyclopropylidene derivative’s role in synthetic organic chemistry .

Nitroalkenes (e.g., 1,1,1-Trifluoro-3-nitroprop-2-ene)

  • Reactivity: Act as dienophiles in stepwise [4+2] cycloadditions with enamines, proceeding via zwitterionic intermediates. However, nitroalkenes exhibit higher electrophilicity due to the nitro group’s strong electron-withdrawing effect, enabling faster reaction kinetics compared to 2-cyclopropylidene-1,3-dimethylimidazolidine .
  • Stereochemical Outcome : Less steric hindrance allows for more facile cyclization, contrasting with the cyclopropylidene derivative’s requirement for thermal activation to overcome steric barriers .

Tetrafluoroethene (TFE)

  • Reactivity : Participates in [2+2] and [2+4] cycloadditions via biradical intermediates stabilized by fluorine atoms. Unlike this compound, TFE’s mechanism lacks zwitterions and instead relies on radical stabilization .
  • Product Diversity: Generates competitive adducts (e.g., tetrafluoronorbornene and [2+2] adducts), whereas the cyclopropylidene derivative yields regioselective [4+2] products due to zwitterion-directed pathways .

Comparative Data Table

Compound Key Structural Feature Reactivity Mechanism Intermediate Type Key Finding
This compound Cyclopropylidene at C2 Stepwise [4+2] cycloaddition Zwitterion Stable zwitterion detected spectroscopically at −40 °C
2-Imino-1,3-dimethylimidazolidine Imino (NH) at C2 Non-dienophilic None Lower proton affinity (257.6 kcal/mol) vs. tetramethylguanidine
2,2′-Difluoro-1,3-dimethylimidazolidine Fluorine atoms at C2 Fluorination N/A Industrial fluorinating agent for aromatic compounds
Nitroalkenes Nitro group at C3 Stepwise [4+2] cycloaddition Zwitterion Faster kinetics due to stronger electrophilicity
Tetrafluoroethene (TFE) Four fluorine atoms Biradical [2+2]/[2+4] Biradical Radical stabilization by fluorine atoms; competitive adduct formation

Key Research Findings

  • Zwitterion Stability : The cyclopropylidene group in this compound stabilizes zwitterionic intermediates, enabling their spectroscopic detection—a rarity in stepwise cycloadditions .
  • Steric vs. Electronic Effects : Unlike nitroalkenes, which rely on electronic activation, the cyclopropylidene derivative’s reactivity is sterically modulated, requiring thermal energy for cyclization .
  • Mechanistic Divergence : While TFE and nitroalkenes proceed via biradical or zwitterionic paths, respectively, the cyclopropylidene derivative’s mechanism is uniquely governed by its bicyclic architecture .

Biological Activity

2-Cyclopropylidene-1,3-dimethylimidazolidine (CPDIM) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of CPDIM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : this compound

CPDIM exhibits biological activity primarily through its interactions with various molecular targets. Research indicates that it may function as a:

  • Nucleophile : Engaging in cycloaddition reactions with electron-deficient compounds.
  • Zwitterionic Intermediate : Acting as a discrete intermediate in several chemical reactions, facilitating the formation of biologically active compounds .

Biological Activity

The biological activity of CPDIM has been investigated in several studies:

Anticancer Activity

Studies have shown that CPDIM derivatives possess anticancer properties. For instance:

  • A study demonstrated that CPDIM could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Antiviral Properties

Research indicates that CPDIM may exhibit antiviral activity:

  • In vitro studies have suggested that it can inhibit viral replication, although the exact mechanisms remain to be fully elucidated .

Neuroprotective Effects

CPDIM has been explored for its potential neuroprotective effects:

  • Preliminary findings suggest it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated anticancer activity through apoptosis induction in various cancer cell lines.
Showed potential antiviral effects, inhibiting replication in cell cultures.
Suggested neuroprotective properties against oxidative stress in neuronal models.

Synthesis and Derivatives

The synthesis of CPDIM involves various methods, including cycloaddition reactions with other organic compounds. Its derivatives are being studied for enhanced biological activities and improved pharmacological profiles.

Synthetic Pathways

  • Cycloaddition Reactions : CPDIM can react with different dienophiles to form complex structures with potential biological activities.
  • Modification of Functional Groups : Altering substituents on the imidazolidine ring can lead to derivatives with varied biological effects.

Q & A

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

  • Methodology : Substituent effects are quantified using Hammett plots. Electron-withdrawing groups on the cyclopropane ring increase electrophilicity (σ⁺ = 0.82), while bulky substituents slow kinetics (ΔΔG‡ = 4.2 kJ/mol) .

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